4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c1-17-25-26(15-18-7-9-20(24)10-8-18)23(28)27(17)21-11-13-22(14-12-21)29-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKUXXJPIZWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring. This can be achieved using benzyl chloride and a suitable base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazolone intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazolone ring or the chlorobenzyl group, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. Research indicates that compounds with similar structural features exhibit significant activity against seizures. For instance, derivatives of the triazole nucleus have been systematically reviewed for their effectiveness in treating epilepsy and other seizure disorders. The mechanisms often involve modulation of neurotransmitter systems and ion channel activity, which are crucial for neuronal excitability .
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activity. Compounds within this class have shown efficacy against various bacterial and fungal strains. The presence of the benzyloxy and chlorobenzyl substituents in this specific compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Potential
Triazoles have been explored for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. The structural motif of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may facilitate interactions with targets such as tubulin or topoisomerases, which are critical for cancer cell division and survival .
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant properties of triazole derivatives, compounds similar to this compound were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Results indicated that certain derivatives exhibited significant protective effects against induced seizures at specific dosages .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of triazole derivatives against resistant strains of bacteria. The study found that compounds with similar structures demonstrated potent antibacterial activity, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
Comparative Analysis of Triazole Derivatives
| Property | This compound | Other Triazole Derivatives |
|---|---|---|
| Anticonvulsant Activity | Significant efficacy in seizure models | Varies; some show high efficacy |
| Antimicrobial Activity | Broad-spectrum activity against multiple strains | Generally effective but varies by structure |
| Anticancer Activity | Potential inhibition of tumor growth; further studies needed | Many derivatives show promise in preclinical studies |
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolone derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with five structurally related analogs (Table 1), followed by a discussion of key differences in properties and activities.
Table 1: Structural and Physicochemical Comparison of Selected Triazolones
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility : The target compound’s benzyloxy and 4-chlorobenzyl groups increase lipophilicity compared to the methoxy-substituted analog (C24H23N3O3, ). This may reduce aqueous solubility but improve cell membrane penetration.
- Thermal Stability : Compound 9b (melting point 214–216°C) demonstrates higher thermal stability than simpler analogs, likely due to the rigid piperazine linker and extended conjugation .
Biological Activity
4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative notable for its complex structure and potential biological activities. The compound features a triazole ring substituted with various aromatic groups, which may influence its reactivity and biological properties. Its molecular formula is C20H20ClN3O2, with a molar mass of approximately 405.88 g/mol .
Antimicrobial Properties
Triazole compounds are widely recognized for their antimicrobial properties, particularly as antifungal agents. The structural characteristics of this compound suggest potential interactions with enzymes involved in fungal cell wall synthesis. This mechanism is similar to that of established triazole antifungals like fluconazole and itraconazole, which inhibit the enzyme lanosterol demethylase .
Anticonvulsant Activity
Research indicates that various triazole derivatives exhibit anticonvulsant activity. For instance, studies have shown that similar compounds can bind to voltage-gated sodium channels (VGSCs) and GABA receptors, which are crucial in the modulation of neuronal excitability . The compound's unique substitution pattern may enhance its efficacy in this regard.
Case Study: Anticonvulsant Screening
In one study involving triazole derivatives, compounds were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test in mice. Some derivatives demonstrated significant activity at doses of 30 and 100 mg/kg, suggesting that modifications in the triazole structure can lead to enhanced anticonvulsant properties .
Cytotoxicity and Anti-cancer Potential
Triazole derivatives have also been explored for their cytotoxic effects against various cancer cell lines. The presence of aromatic substituents in this compound may influence its interaction with cellular targets involved in cancer proliferation. Preliminary studies suggest that triazole compounds can induce apoptosis in cancer cells through multiple pathways .
Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of fungal cell wall synthesis | |
| Anticonvulsant | Binding to VGSCs and GABA receptors | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods involving the coupling of benzyloxy and chlorobenzyl groups to a triazole core. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Comparative Studies
Comparative studies with other triazole derivatives have revealed that modifications to the triazole ring or substituents significantly impact biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol | Triazole ring with chlorobenzyloxy | Anticonvulsant |
| 5-(4-Pyridinyl)-4H-1,2,4-triazol | Pyridine substitution | Distinct pharmacological properties |
| 1-Methyltriazole derivatives | Methyl substitution | Varies across biological activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with carbonyl derivatives. For example, refluxing 4-(benzyloxy)phenyl hydrazide with 4-chlorobenzyl isocyanate in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by recrystallization in ethanol-water mixtures . Optimization may involve adjusting solvent polarity (e.g., DMSO vs. ethanol) or reaction time to improve yields beyond the typical 60–70% range observed in analogous triazolone syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between tautomeric forms of the triazol-3-one core?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts of the triazolone NH proton (δ ~12–14 ppm in DMSO-d₆) and carbonyl carbon (δ ~160–170 ppm). Tautomeric shifts may alter ring proton environments .
- IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches. Absence of NH peaks suggests keto-enol tautomerism .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out side products like oxidation derivatives .
Q. What purification strategies are effective for isolating this compound from byproducts like unreacted benzyl chloride derivatives?
- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) to separate polar byproducts. Recrystallization in ethanol at low temperatures (0–5°C) enhances purity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity against neurological targets?
- Methodology :
- Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density on the triazolone ring and substituents, identifying potential hydrogen-bonding sites .
- Use AutoDock Vina to simulate binding to GABAₐ receptors (PDB: 6X3T), focusing on interactions between the 4-chlorobenzyl group and hydrophobic receptor pockets .
- Validate predictions with in vitro assays (e.g., radioligand displacement for GABAₐ affinity) .
Q. What experimental approaches resolve contradictions in reported spectral data for triazolone derivatives?
- Case Study : If ¹H NMR data for the benzyloxy group (δ ~5.0 ppm) conflicts across studies, confirm solvent effects (e.g., DMSO vs. CDCl₃) and tautomer stability via variable-temperature NMR. Cross-reference with X-ray crystallography (e.g., CCDC-1441403 for analogous structures) .
Q. How does the steric and electronic nature of the 4-chlorobenzyl substituent influence the compound’s stability under acidic/basic conditions?
- Methodology :
- Stability Testing : Incubate the compound in pH 1 (HCl) and pH 13 (NaOH) buffers at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Structure-Activity Analysis : The electron-withdrawing Cl group may enhance resistance to hydrolysis compared to unsubstituted benzyl derivatives .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
